1-(furan-2-ylmethyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-[(FURAN-2-YL)METHYL]-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a unique combination of furan, propyl, and diazino-pyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(FURAN-2-YL)METHYL]-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with a diazino-pyrimidinone precursor under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
1-[(FURAN-2-YL)METHYL]-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with furan, propyl, or diazino-pyrimidinone moieties. Examples include:
Furan-2-ylmethyl derivatives: Compounds with similar furan-based structures.
Propyl-substituted heterocycles: Molecules with propyl groups attached to different heterocyclic cores.
Diazino-pyrimidinone analogs: Compounds with variations in the diazino-pyrimidinone ring system.
Uniqueness
What sets 1-[(FURAN-2-YL)METHYL]-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H18N4O2S |
---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H18N4O2S/c1-2-5-17-8-11-12(15-9-17)18(14(21)16-13(11)19)7-10-4-3-6-20-10/h3-4,6,15H,2,5,7-9H2,1H3,(H,16,19,21) |
InChI Key |
MRJLLSQIIRMYNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(NC1)N(C(=S)NC2=O)CC3=CC=CO3 |
Origin of Product |
United States |
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